

2-Methyl-2,5-diazabicyclo[2.2.1]heptane stereochemistry and chirality

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Compound of Interest

Compound Name:	2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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An In-Depth Technical Guide to the Stereochemistry and Chirality of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**

Introduction

The 2,5-diazabicyclo[2.2.1]heptane framework represents a class of conformationally rigid, bridged bicyclic nitrogen heterocycles of significant interest in modern chemical research.^[1] Its rigid structure provides a fixed three-dimensional orientation for substituents, a highly desirable feature in medicinal chemistry that can lead to enhanced binding affinity and selectivity for biological targets.^[1] Often considered a constrained analogue of the flexible piperazine ring, this scaffold has been incorporated into a wide array of pharmacologically active agents.^{[2][3]} ^[4]

This guide focuses on a key derivative, **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**. We will provide an in-depth exploration of its core stereochemical and chiral properties, which are fundamental to its utility. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of structural analysis, synthetic strategy, and practical application grounded in authoritative scientific literature.

Part 1: Core Stereochemical and Conformational Analysis

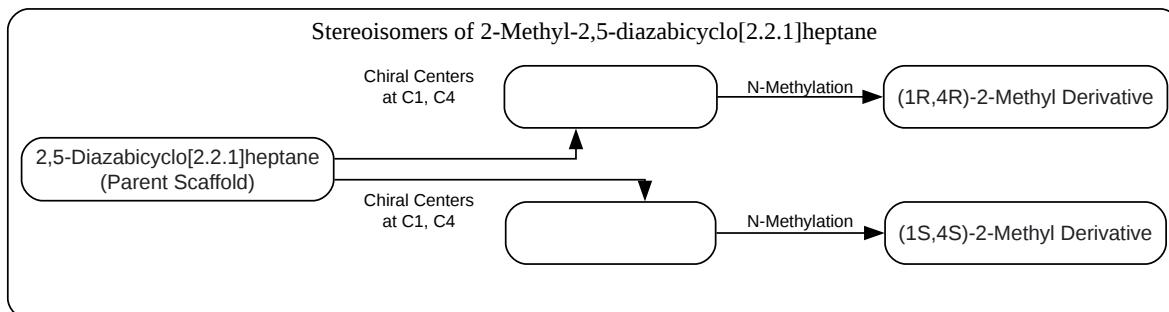
The stereochemical identity of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** is defined by its rigid bicyclic core. Understanding this structure is the first step toward leveraging its properties.

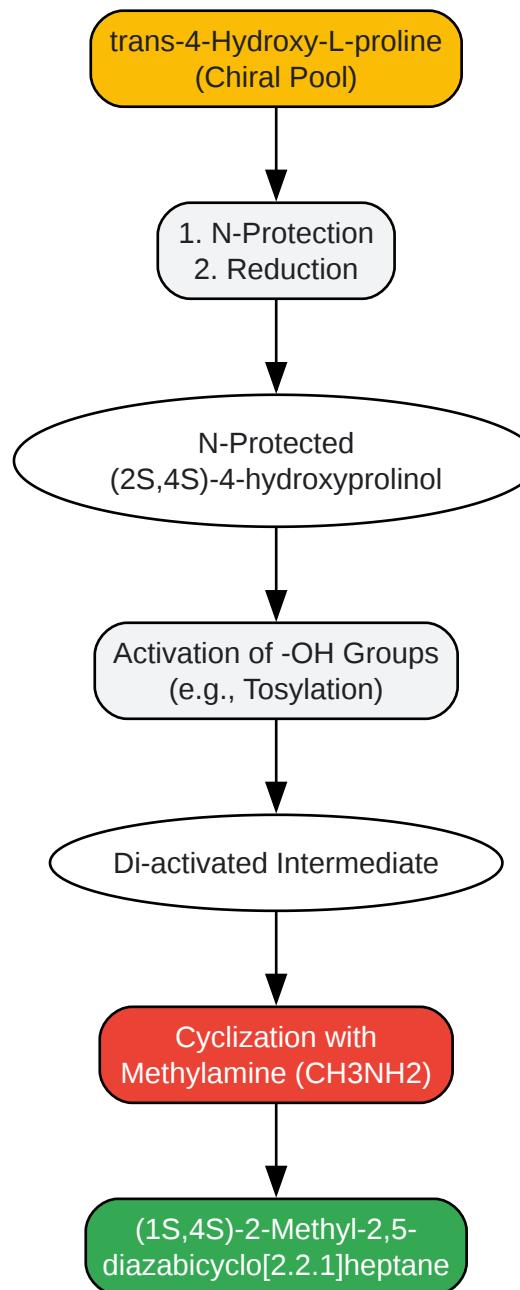
Inherent Chirality of the Bicyclic Scaffold

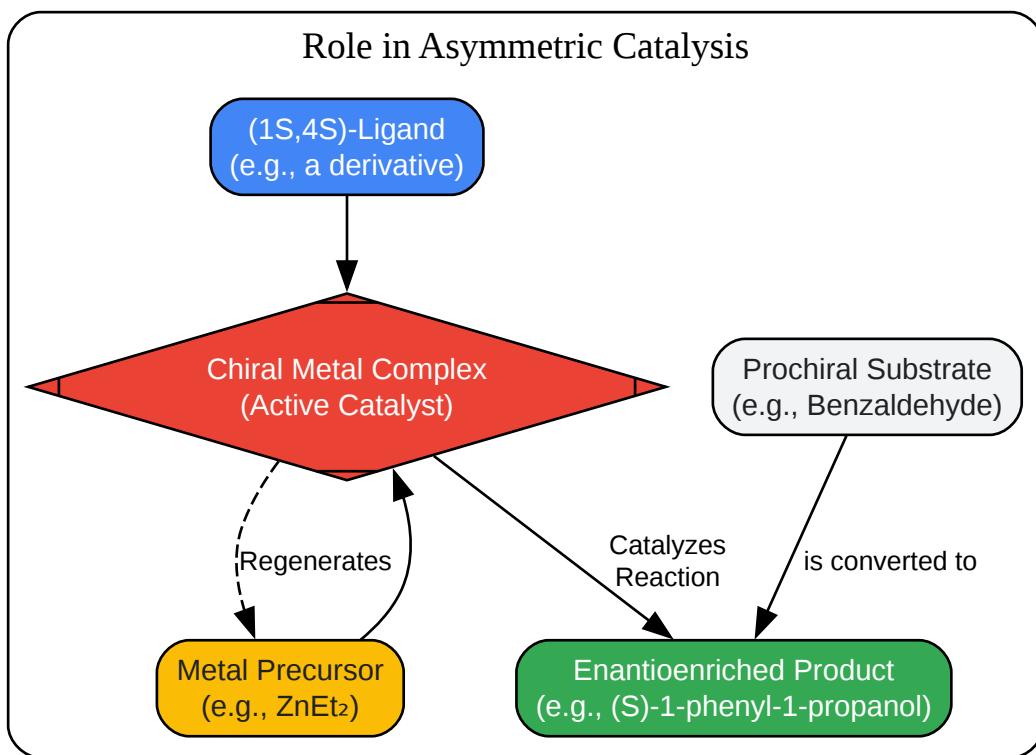
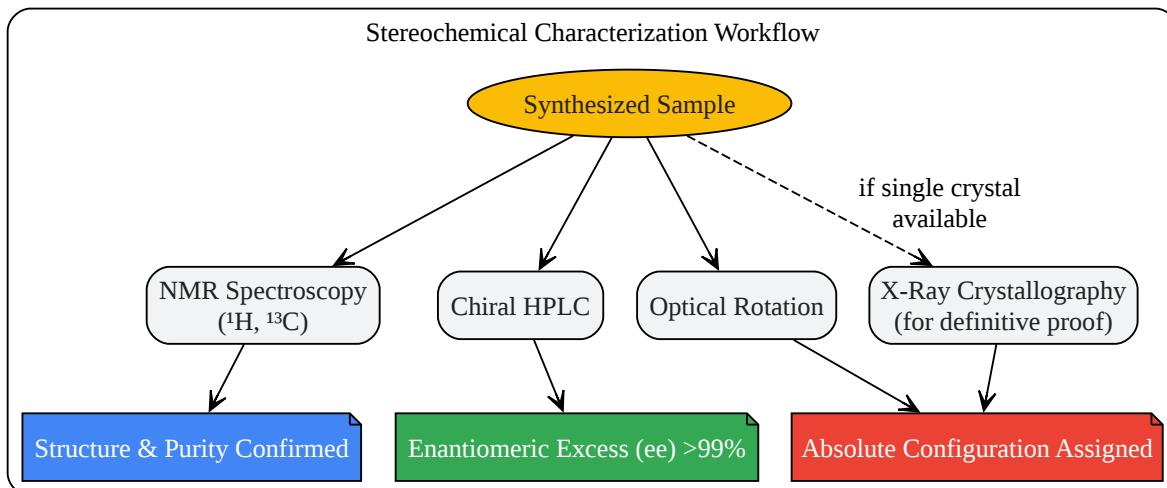
The parent 2,5-diazabicyclo[2.2.1]heptane scaffold possesses two stereogenic centers at the bridgehead carbon atoms, C1 and C4.^[2] This inherent chirality gives rise to enantiomeric pairs. The most commonly utilized and synthesized enantiomers are the (1S,4S) and (1R,4R) forms. The fixed, boat-like conformation of the cage structure is a direct consequence of the bicyclic bridging, which prevents the ring inversions characteristic of monocyclic systems like piperazine.^[3] This conformational lock is precisely what makes the scaffold a valuable design element for presenting chemical functionality in a predictable spatial arrangement.

The Role of N-Methylation

The introduction of a methyl group at the N2 position to form **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** does not introduce a new stable chiral center. While the nitrogen atom is technically a stereocenter, the energy barrier for nitrogen inversion is low, leading to rapid racemization at room temperature. However, the conformational preference of the methyl group (i.e., its orientation relative to the bicyclic system) can be analyzed using computational and advanced NMR methods.^{[5][6]} The primary stereochemical identity of the molecule remains dictated by the configuration of the C1 and C4 bridgeheads. For instance, the common (1S,4S)-**2-Methyl-2,5-diazabicyclo[2.2.1]heptane** is derived from the corresponding (1S,4S) parent diamine.^{[7][8]}







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